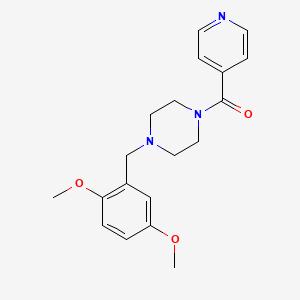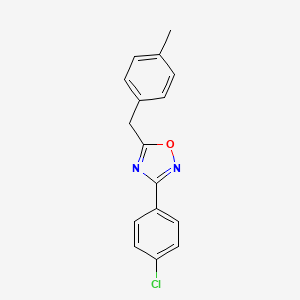
2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide, also known as DMFMA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMFMA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been studied for its potential applications in various scientific research fields, including cancer research, drug discovery, and neuroscience. In cancer research, 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In drug discovery, 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been used as a scaffold for the development of new drugs due to its unique chemical structure. In neuroscience, 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release.
Mechanism of Action
The exact mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide is not fully understood, but it is believed to act through multiple pathways. 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. Inhibition of HDACs can lead to changes in gene expression and cell differentiation. 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been shown to induce apoptosis and inhibit cell growth. 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has also been shown to modulate neurotransmitter release, which may have implications for neurological disorders. In addition, 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide also has a unique chemical structure, which makes it a potential scaffold for the development of new drugs. However, 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide also has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water, which can limit its use in certain experiments. In addition, the exact mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide. One direction is the development of 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide-based drugs for the treatment of cancer and other diseases. Another direction is the study of 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide's potential neuroprotective effects and its use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research is needed to fully understand the potential applications of 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide and its mechanism of action.
Synthesis Methods
2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylphenol with 2-chloroacetyl chloride to form 2-(2,4-dimethylphenoxy)acetamide. The resulting compound is then reacted with furfurylamine to produce 2-(2,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide.
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-5-6-14(12(2)8-11)19-10-15(17)16-9-13-4-3-7-18-13/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVMFQKAVCKULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)
![4-[(2,3,5-trimethylphenoxy)acetyl]morpholine](/img/structure/B5795597.png)
![methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5795615.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide](/img/structure/B5795629.png)
![1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)
![N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B5795633.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5795649.png)
![4-chloro-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5795654.png)

![5-(2,5-dimethylbenzylidene)-3-[(2,5-dimethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5795672.png)

![2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol](/img/structure/B5795687.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5795703.png)